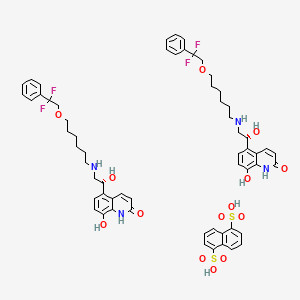

Abediterol Napadisylate

Beschreibung

Eigenschaften

CAS-Nummer |

1044516-17-7 |

|---|---|

Molekularformel |

C60H68F4N4O14S2 |

Molekulargewicht |

1209.3 g/mol |

IUPAC-Name |

bis(5-[(1R)-2-[6-(2,2-difluoro-2-phenylethoxy)hexylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one);naphthalene-1,5-disulfonic acid |

InChI |

InChI=1S/2C25H30F2N2O4.C10H8O6S2/c2*26-25(27,18-8-4-3-5-9-18)17-33-15-7-2-1-6-14-28-16-22(31)19-10-12-21(30)24-20(19)11-13-23(32)29-24;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*3-5,8-13,22,28,30-31H,1-2,6-7,14-17H2,(H,29,32);1-6H,(H,11,12,13)(H,14,15,16)/t2*22-;/m00./s1 |

InChI-Schlüssel |

YWFAHMIAJNFTHW-VRCDMBAWSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C(COCCCCCCNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F.C1=CC=C(C=C1)C(COCCCCCCNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |

Kanonische SMILES |

C1=CC=C(C=C1)C(COCCCCCCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F.C1=CC=C(C=C1)C(COCCCCCCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Abediterol napadisylate; LAS100977 napadisylate; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Abediterol Napadisylate: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abediterol (B1664762) Napadisylate, also known by its development codes LAS100977 and AZD-0548, is a novel, inhaled, once-daily, ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) that was under development for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a potent and selective agonist for the β2-adrenergic receptor, its primary mechanism of action is to induce bronchodilation by relaxing the airway smooth muscle.[1][3] This technical guide provides a comprehensive overview of the preclinical and clinical pharmacology of Abediterol, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing its signaling pathway and experimental workflow. Although development was discontinued (B1498344) at Phase II, the data gathered provides valuable insights into its pharmacological profile.[2]

Core Mechanism of Action: β2-Adrenergic Receptor Agonism

Abediterol is a full agonist at the human β2-adrenoceptor, with an efficacy comparable to the maximal effect of the endogenous agonist, isoprenaline.[4] Upon inhalation, Abediterol binds to β2-adrenergic receptors on the surface of bronchial smooth muscle cells. This binding event triggers a conformational change in the receptor, leading to the activation of the intracellular Gs alpha subunit of the associated G protein. The activated Gs alpha subunit then stimulates adenylyl cyclase to increase the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels, in turn, activate protein kinase A (PKA). PKA then phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle, resulting in bronchodilation.[5]

Signaling Pathway of Abediterol

Quantitative Pharmacology

Abediterol has demonstrated a potent and selective profile in preclinical studies, with a rapid onset and long duration of action.

In Vitro Binding and Functional Potency

| Parameter | Value | Species/System | Reference |

| Binding Affinity | |||

| β2-Adrenoceptor Affinity | Subnanomolar | Human | [4] |

| Functional Potency | |||

| β2-Adrenoceptor Agonism | Full Agonist (Emax = 91 ± 5% of isoprenaline) | Human | [4] |

| EC50 in Isolated Human Bronchi | 1.9 ± 0.4 nM | Human | [4] |

| Receptor Kinetics | |||

| Association Rate (kon) at β2-AR | 1.4 x 10⁷ ± 1.8 x 10⁶ M⁻¹min⁻¹ | Human | |

| Residence Time at β2-AR | 91.3 ± 13.3 min (direct measurement) | Human | |

| 185.5 ± 7.5 min (indirect measurement) | Human | ||

| Selectivity | |||

| Functional Selectivity over β1-AR | Higher than formoterol (B127741) and indacaterol | Guinea Pig | [4] |

In Vivo Bronchodilation and Duration of Action

| Species | Model | Duration of Action (t½) | Comparator Durations (t½) | Reference |

| Guinea Pig | Acetylcholine-induced bronchoconstriction | 36 hours | Salmeterol (B1361061) (6h), Formoterol (4h) | [4] |

| Dog | Bronchoprotective effect | More sustained than salmeterol and indacaterol | - | [4] |

Clinical Efficacy in COPD Patients (Single Dose)

| Abediterol Dose | Change in Trough FEV1 vs. Placebo (Liters) | Change in Trough FEV1 vs. Indacaterol 150 µg (Liters) | Reference |

| 0.625 µg | 0.102 (p < 0.0001) | Not significantly different | [6][7] |

| 2.5 µg | 0.203 (p < 0.0001) | 0.092 (p < 0.0001) | [6][7] |

| 5 µg | 0.233 (p < 0.0001) | 0.122 (p < 0.0001) | [6][7] |

| 10 µg | 0.259 (p < 0.0001) | 0.148 (p < 0.0001) | [6][7] |

Experimental Protocols

The pharmacological profile of Abediterol was characterized through a series of in vitro and in vivo experiments. While specific, detailed protocols from the original studies are proprietary, the following outlines the general methodologies employed in the development of a novel LABA like Abediterol.

Radioligand Binding Assays

These assays are performed to determine the binding affinity and kinetics of a compound for its target receptor.

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the human β2-adrenergic receptor.

-

Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., ³H-CGP12177) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (Abediterol).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filter is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the inhibitory constant (Ki) is calculated, representing the affinity of the test compound for the receptor.

cAMP Functional Assays

These assays measure the ability of a compound to stimulate the production of the second messenger, cAMP, upon binding to the β2-adrenergic receptor.

-

Cell Culture: A suitable cell line (e.g., CHO or HEK293 cells) stably expressing the human β2-adrenergic receptor is cultured.

-

Agonist Stimulation: The cells are incubated with varying concentrations of the test agonist (Abediterol) for a defined period.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as an AlphaScreen, HTRF, or ELISA-based assay.[5][8][9]

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect) are calculated from this curve.

Isolated Tissue Assays (Organ Bath)

These experiments assess the functional effect of a compound on intact tissues.

-

Tissue Preparation: Rings of isolated human or animal (e.g., guinea pig) trachea or bronchi are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.

-

Contraction and Relaxation: The tissues are pre-contracted with an agent like acetylcholine (B1216132) or histamine. The test compound (Abediterol) is then added cumulatively to the bath, and the resulting relaxation of the smooth muscle is measured isometrically.

-

Data Analysis: Concentration-response curves are constructed to determine the potency (EC50) and efficacy of the compound in relaxing airway smooth muscle.

In Vivo Bronchoprotection Models

These studies evaluate the ability of a compound to protect against bronchoconstriction in live animals.

-

Animal Model: An appropriate animal model, such as the guinea pig or dog, is used.

-

Drug Administration: The test compound (Abediterol) is administered, typically via inhalation or intratracheal instillation.

-

Bronchoconstrictor Challenge: After a set period, the animals are challenged with a bronchoconstricting agent (e.g., inhaled acetylcholine or histamine).

-

Measurement of Airway Resistance: Changes in airway resistance or bronchoconstriction are measured using techniques such as whole-body plethysmography.

-

Data Analysis: The protective effect of the test compound is quantified, and the duration of action is determined by performing the bronchoconstrictor challenge at various time points after drug administration.

Experimental Workflow for LABA Development

Conclusion

Abediterol Napadisylate is a potent and selective β2-adrenoceptor full agonist with a rapid onset and an ultra-long duration of action. Its mechanism of action follows the well-established β2-adrenergic signaling pathway, leading to increased intracellular cAMP and subsequent bronchodilation. Preclinical and early-phase clinical studies demonstrated its potential as a once-daily inhaled therapy for obstructive lung diseases. The quantitative data on its binding kinetics, functional potency, and clinical efficacy highlight its robust pharmacological profile. Although its development has been discontinued, the comprehensive characterization of Abediterol provides a valuable case study for researchers and professionals in the field of respiratory drug development.

References

- 1. copdnewstoday.com [copdnewstoday.com]

- 2. Abediterol - Wikipedia [en.wikipedia.org]

- 3. Abediterol (AZD0548) [openinnovation.astrazeneca.com]

- 4. Pharmacological characterization of abediterol, a novel inhaled β(2)-adrenoceptor agonist with long duration of action and a favorable safety profile in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

- 6. abediterol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Abediterol, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.revvity.com [resources.revvity.com]

- 9. resources.revvity.com [resources.revvity.com]

Unraveling the Molecular Architecture of Abediterol Napadisylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Abediterol Napadisylate is an investigational drug candidate, and detailed proprietary information regarding its synthesis and complete spectral analysis is not fully available in the public domain. This guide provides a comprehensive overview of its known characteristics and elucidates its molecular structure through representative data and methodologies, drawing parallels with the structurally similar and well-documented β2-adrenergic agonist, Indacaterol.

Introduction to this compound

Abediterol is a potent and selective long-acting β2-adrenergic receptor agonist (LABA) that was under development for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It exhibits a sustained duration of action, making it suitable for once-daily dosing. The active pharmaceutical ingredient is the napadisylate salt of Abediterol. While its development was discontinued, the molecular framework and its mechanism of action remain of significant interest to researchers in respiratory medicine and drug discovery.

Chemical Profile of Abediterol

| Property | Value |

| IUPAC Name | 5-[(1R)-2-[[6-(2,2-difluoro-2-phenylethoxy)hexyl]amino]-1-hydroxyethyl]-8-hydroxyquinolin-2(1H)-one |

| Molecular Formula | C₂₅H₃₀F₂N₂O₄ |

| Molecular Weight | 460.52 g/mol |

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | (C₂₅H₃₀F₂N₂O₄)₂ • C₁₀H₈O₆S₂ |

| Molecular Weight | 1209.3 g/mol |

Mechanism of Action: β2-Adrenergic Receptor Signaling

Abediterol functions as an agonist at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Activation of this receptor in the smooth muscle cells of the airways initiates a signaling cascade that leads to bronchodilation.

Upon binding of Abediterol to the β2-adrenergic receptor, a conformational change in the receptor activates the associated heterotrimeric Gs protein. The Gαs subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium levels and the relaxation of airway smooth muscle.

β2-Adrenergic Receptor Signaling Pathway

Molecular Structure Elucidation: A Representative Approach

Due to the limited public availability of specific spectral data for Abediterol, this section will outline the standard experimental protocols and present representative data based on the closely related molecule, Indacaterol. These techniques are fundamental to the structural elucidation of novel small molecule drug candidates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Table 1: Representative ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.5 - 9.5 | br s | 1H | Ar-OH |

| 8.2 - 6.5 | m | 6H | Aromatic-H |

| 5.0 - 4.8 | m | 1H | CH-OH |

| 3.5 - 2.5 | m | 7H | Aliphatic-H |

| 1.2 - 1.0 | t | 6H | CH₂-CH₃ |

Table 2: Representative ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 165 - 160 | C=O |

| 155 - 110 | Aromatic-C |

| 75 - 65 | CH-OH |

| 60 - 20 | Aliphatic-C |

| 15 - 10 | CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and structural features.

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the analyte in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Ionization: Utilize electrospray ionization (ESI) in positive ion mode.

-

Mass Analysis: Employ a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-1000).

-

Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it to the calculated theoretical mass to confirm the elemental formula.

Table 3: Representative Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | ESI+ |

| Calculated [M+H]⁺ (for C₂₅H₃₁F₂N₂O₄⁺) | 461.2246 |

| Observed [M+H]⁺ | 461.2248 |

| Mass Error | < 5 ppm |

X-Ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state.

-

Crystallization: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions) by methods such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in a monochromatic X-ray beam. Rotate the crystal and collect the diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to obtain the electron density map. Solve the phase problem to determine the atomic positions and refine the structural model.

Workflow for Structure Elucidation

Synthesis of the Core Moiety: A Representative Pathway

The synthesis of Abediterol involves the coupling of two key fragments: the 8-hydroxyquinolin-2(1H)-one core and the difluorophenylethoxyhexylamine side chain. A representative synthesis for a similar quinolinone core, as seen in Indacaterol, is outlined below.

The synthesis typically starts with a protected 8-hydroxyquinolinone derivative. A key step involves the stereoselective introduction of the ethanolamine (B43304) side chain. This is often achieved through the opening of a chiral epoxide intermediate with the appropriate amine. The final steps involve deprotection to reveal the free hydroxyl groups.

Representative Synthesis Logic

Conclusion

This compound represents a significant effort in the development of once-daily therapies for obstructive airway diseases. Its molecular structure, characterized by a hydroxyquinolinone core and a unique difluoro-substituted side chain, is key to its prolonged and potent agonistic activity at the β2-adrenergic receptor. While detailed proprietary data remains confidential, this guide provides a comprehensive framework for understanding its molecular architecture and mechanism of action through established analytical techniques and representative data from analogous compounds. The methodologies and logical workflows presented herein are fundamental to the broader field of small molecule drug discovery and development.

Preclinical In Vivo Models for Abediterol Napadisylate Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical in vivo models utilized in the research and development of Abediterol Napadisylate, a novel, potent, and long-acting β2-adrenoceptor agonist (LABA) for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] This document details the experimental models, key quantitative data, and the underlying signaling pathways, offering a valuable resource for professionals in respiratory drug development.

Executive Summary

This compound has demonstrated a promising preclinical profile characterized by high potency, rapid onset of action, and a sustained duration of bronchodilation, supporting a once-daily dosing regimen.[1][3] Preclinical evaluation in established animal models, primarily guinea pigs and dogs, has been crucial in characterizing its efficacy and cardiovascular safety profile in comparison to other commercially available LABAs.[1] Abediterol acts as a full agonist at the human β2-adrenoceptor, with a mechanism of action centered on the canonical Gs-protein coupled signaling pathway, leading to airway smooth muscle relaxation.[1][4][5]

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the key quantitative data from preclinical studies, comparing Abediterol with other LABAs.

Table 1: In Vitro and In Vivo Potency of Abediterol and Other LABAs

| Compound | In Vitro Potency (Isolated Human Bronchi, EC50, nM) | In Vivo Bronchoprotective Potency (Guinea Pig, vs. Acetylcholine) | In Vivo Bronchoprotective Potency (Dog, vs. Acetylcholine (B1216132), ID40, µg/kg) |

| Abediterol | 1.9 ± 0.4 [1] | Most potent [6] | 0.059 [6] |

| Formoterol | Similar to Abediterol[1] | Less potent than Abediterol | - |

| Salmeterol | - | Less potent than Abediterol | - |

| Indacaterol | Similar duration to Abediterol[1] | Less potent than Abediterol | - |

| Olodaterol | - | 5-fold less potent than Abediterol | 0.180 |

| Vilanterol | - | 77-fold less potent than Abediterol | 2.870 |

Table 2: Duration of Action of Abediterol and Other LABAs in Guinea Pig Model

| Compound | Duration of Action (t½, hours) |

| Abediterol | 36 [1] |

| Salmeterol | 6[1] |

| Formoterol | 4[1] |

| Indacaterol | ~48[1] |

| Olodaterol | 47 |

| Vilanterol | 18 |

Table 3: Cardiovascular Safety Margin in a Dog Model

| Compound | Safety Margin* |

| Abediterol | 5.6 [1] |

| Salmeterol | 3.3[1] |

| Formoterol | 2.2[1] |

| Indacaterol | 0.3[1] |

| Olodaterol | 4.9 |

| Vilanterol | 2.4 |

*Safety margin is defined as the ratio of the dose increasing heart rate by 5% and the dose inhibiting bronchospasm by 50%.[1]

Signaling Pathway of Abediterol

Abediterol exerts its therapeutic effect through the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway is initiated by the binding of Abediterol to the receptor, leading to a cascade of intracellular events that ultimately result in bronchodilation.

Experimental Protocols

Detailed methodologies for the key preclinical in vivo experiments are outlined below. These protocols are based on established methods in pharmacology and are representative of the studies conducted for this compound.

Acetylcholine-Induced Bronchoconstriction in Conscious Guinea Pigs

This model is a standard method for evaluating the efficacy and duration of action of bronchodilators.

Objective: To assess the bronchoprotective effect of inhaled Abediterol against a cholinergic challenge.

Materials:

-

Male Dunkin-Hartley guinea pigs

-

This compound for nebulization

-

Acetylcholine (ACh) solution for nebulization

-

Whole-body plethysmograph for measuring respiratory function (e.g., specific airway conductance, sGaw, or Penh)

Procedure:

-

Animal Acclimatization: Guinea pigs are acclimatized to the whole-body plethysmograph to minimize stress-induced variability.

-

Baseline Measurement: Baseline respiratory parameters are recorded before any treatment.

-

Drug Administration: Animals are exposed to a nebulized solution of Abediterol or vehicle control for a defined period.

-

ACh Challenge: At various time points after drug administration (e.g., 1, 6, 12, 24, 36, and 48 hours), animals are challenged with a nebulized solution of acetylcholine to induce bronchoconstriction.

-

Measurement of Bronchoconstriction: Respiratory parameters are continuously monitored during and after the ACh challenge to determine the degree of bronchoconstriction.

-

Data Analysis: The protective effect of Abediterol is calculated as the percentage inhibition of the ACh-induced bronchoconstriction compared to the vehicle control group. The half-life (t½) of the bronchoprotective effect is determined to assess the duration of action.

Cardiovascular Safety Assessment in Conscious Telemetered Dogs

This model is essential for evaluating the potential cardiovascular side effects of β2-agonists, such as increased heart rate.

Objective: To determine the cardiovascular safety profile of Abediterol by continuously monitoring hemodynamic parameters in conscious, unrestrained dogs.

Materials:

-

Male beagle dogs surgically implanted with telemetry devices

-

This compound for administration (e.g., inhaled or intravenous)

-

Telemetry system for continuous monitoring of electrocardiogram (ECG), heart rate, and blood pressure

Procedure:

-

Animal Preparation and Acclimatization: Dogs are surgically implanted with telemetry transmitters and allowed to recover fully. They are acclimatized to the study environment to ensure stable baseline recordings.

-

Baseline Recording: Hemodynamic parameters (heart rate, blood pressure, ECG intervals) are continuously recorded for a period before drug administration to establish a stable baseline.

-

Drug Administration: Abediterol or vehicle control is administered at various dose levels.

-

Post-Dose Monitoring: Hemodynamic parameters are continuously monitored for an extended period (e.g., 24 hours) after drug administration.

-

Data Analysis: Changes in heart rate, blood pressure, and ECG intervals (e.g., QT interval) from baseline are analyzed to identify any dose-dependent cardiovascular effects. A safety margin is often calculated by comparing the doses that cause cardiovascular effects with the doses that produce the desired therapeutic effect (bronchodilation).[1]

Conclusion

The preclinical in vivo models for this compound research have been instrumental in establishing its profile as a potent, long-acting bronchodilator with a favorable safety margin. The use of conscious animal models, such as the acetylcholine-induced bronchoconstriction model in guinea pigs and cardiovascular telemetry in dogs, has provided crucial data on its efficacy and cardiovascular safety. This comprehensive preclinical data package has supported the clinical development of Abediterol for the treatment of asthma and COPD. Further research may explore its potential in other respiratory conditions and in combination with other therapeutic agents.

References

- 1. Pharmacological characterization of abediterol, a novel inhaled β(2)-adrenoceptor agonist with long duration of action and a favorable safety profile in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Abediterol, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Abediterol (AZD0548) [openinnovation.astrazeneca.com]

- 4. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

Abediterol Napadisylate: A Technical Overview of its Binding Affinity to Beta-2 Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of Abediterol Napadisylate to the beta-2 adrenergic receptor (β2-AR). Abediterol is a novel, inhaled long-acting beta-2 adrenergic agonist (LABA) that has been investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] This document summarizes key quantitative binding data, details the experimental methodologies used in its characterization, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity and Functional Potency

Abediterol demonstrates a high affinity and potency for the human beta-2 adrenergic receptor. Preclinical studies have established its subnanomolar affinity and characterized it as a full agonist.[1][3] The key quantitative parameters are summarized in the table below.

| Parameter | Value | Species/System | Reference |

| Binding Affinity | |||

| Affinity | Subnanomolar | Human β2-adrenoceptor | [1][3] |

| Functional Potency & Efficacy | |||

| EC50 | 1.9 ± 0.4 nM | Isolated Human Bronchi | [1][3] |

| Emax | 91 ± 5% (of isoprenaline maximal effect) | Human β2-adrenoceptor | [1][3] |

| Kinetics | |||

| Association Rate (kon) | 1.4 x 10^7 ± 1.8 x 10^6 M-1min-1 | Human β2-adrenoceptor | [4][5] |

| Residence Time (direct measurement) | 91.3 ± 13.3 min | Human β2-adrenoceptor | [4][5] |

| Residence Time (indirect measurement) | 185.5 ± 7.5 min | Human β2-adrenoceptor | [4][5] |

Signaling Pathway

As a beta-2 adrenergic receptor agonist, Abediterol is understood to activate the canonical Gs-protein coupled signaling cascade. Upon binding, it induces a conformational change in the receptor, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which mediates various downstream cellular responses, primarily smooth muscle relaxation in the airways.[6][7]

Experimental Protocols

The binding affinity and functional potency of this compound were determined using established in vitro pharmacological assays. The following sections detail the methodologies employed.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[8] These experiments were conducted using membranes from Sf9 cells expressing human β1 or β2 adrenergic receptors.[9]

1. Membrane Preparation from Sf9 Cells:

-

Cell Culture: Sf9 (Spodoptera frugiperda) insect cells are cultured and infected with a baculovirus engineered to express the human beta-2 adrenergic receptor.

-

Harvesting and Lysis: Cells are harvested and lysed in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA) containing protease inhibitors.

-

Homogenization: The cell suspension is homogenized using a Dounce homogenizer.

-

Centrifugation: The homogenate is subjected to differential centrifugation to pellet the cell membranes.

-

Washing: The membrane pellet is washed to remove cytosolic components.

-

Storage: The final membrane preparation is stored at -80°C until use.

2. Competitive Radioligand Binding Assay:

-

Reaction Mixture: A fixed concentration of a radiolabeled ligand (e.g., ³H-CGP12177) is incubated with the receptor-containing membranes in a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Competition: Increasing concentrations of unlabeled this compound are added to the reaction mixture to compete with the radioligand for binding to the receptor.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of Abediterol that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibition constant), a measure of binding affinity, is then calculated using the Cheng-Prusoff equation.

Functional Assays in Isolated Human Bronchi

To determine the functional potency (EC50) and efficacy (Emax) of Abediterol, organ bath studies using isolated human bronchi are performed.[1]

1. Tissue Preparation:

-

Human bronchial rings are obtained from surgical resections.

-

The tissues are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) and gassed with 95% O2 / 5% CO2 at 37°C.

2. Functional Response Measurement:

-

The bronchial rings are pre-contracted with a spasmogen (e.g., acetylcholine).

-

Cumulative concentrations of this compound are added to the organ bath.

-

The relaxation of the bronchial smooth muscle is measured isometrically using a force transducer.

3. Data Analysis:

-

Concentration-response curves are constructed by plotting the percentage of relaxation against the log concentration of Abediterol.

-

The EC50 (the concentration of Abediterol that produces 50% of its maximal effect) and the Emax (the maximum relaxation effect) are calculated from these curves. The Emax for Abediterol is compared to that of a standard full agonist like isoprenaline.[1]

References

- 1. Functional Reconstitution of the Human Chemokine Receptor CXCR4 with Gi/Go-Proteins in Sf9 Insect Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Abediterol, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 6. Abediterol (AZD0548) [openinnovation.astrazeneca.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Direct assessment of beta-adrenergic receptors in intact rat adipocytes by binding of [3H]CGP 12177. Evidence for agonist high-affinity binding complex and for beta 1 and beta 2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacodynamics of Abediterol Napadisylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abediterol Napadisylate is a potent and selective long-acting β2-adrenoceptor agonist (LABA) that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its pharmacodynamic profile is characterized by a rapid onset of action and a prolonged duration of bronchodilation. This technical guide provides a comprehensive overview of the pharmacodynamics of Abediterol, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

Abediterol is a full agonist at the human β2-adrenoceptor, exhibiting high potency and selectivity.[1][2] Like other β2-agonists, its primary mechanism of action involves the stimulation of β2-adrenergic receptors on the surface of airway smooth muscle cells.[3] This initiates a downstream signaling cascade mediated by the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase.[3][4] Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3][4] Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates various intracellular targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[4]

Signaling Pathway of Abediterol

References

Abediterol Napadisylate: A Technical Deep Dive into its Bronchodilatory Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Abediterol (B1664762) Napadisylate in bronchodilation, detailing its mechanism of action, preclinical and clinical efficacy, pharmacokinetic profile, and the experimental methodologies used in its evaluation. Abediterol, a potent and selective long-acting β2-adrenergic agonist (LABA), was under development for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Although its development was discontinued (B1498344) at Phase II, the data gathered offers valuable insights into its pharmacological profile.[1]

Mechanism of Action: The β2-Adrenergic Signaling Cascade

Abediterol functions as a full agonist at the β2-adrenoceptor, initiating a signaling cascade that leads to the relaxation of airway smooth muscle and subsequent bronchodilation.[2][3] The binding of Abediterol to the β2-adrenergic receptor on airway smooth muscle cells triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. This activation initiates a series of intracellular events, as detailed in the signaling pathway diagram below.

References

- 1. Efficacy, safety, and tolerability of once-daily abediterol in patients with stable, persistent asthma: a Phase II, randomized, 7-day, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Abediterol (AZD0548) [openinnovation.astrazeneca.com]

- 3. Mechanisms of airway smooth muscle relaxation induced by beta2-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Abediterol Napadisylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abediterol (B1664762) Napadisylate, a novel, potent, and selective long-acting β2-adrenoceptor agonist (LABA), was developed for the once-daily treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1] This technical guide provides an in-depth overview of the discovery and development of Abediterol, from its preclinical pharmacological characterization to its evaluation in clinical trials. The document summarizes key quantitative data in structured tables, outlines experimental methodologies for pivotal studies, and presents visual representations of its mechanism of action and development workflows to facilitate a comprehensive understanding for researchers and drug development professionals. Although development was discontinued, the journey of Abediterol provides valuable insights into the discovery and evaluation of inhaled respiratory therapeutics.

Introduction

Abediterol (also known as LAS100977) is a quinolone derivative and a potent β2-adrenoceptor agonist designed for inhaled administration.[2][3] Its development was driven by the therapeutic need for a once-daily bronchodilator with a rapid onset of action and a sustained duration of effect to improve patient adherence and clinical outcomes in obstructive lung diseases.[3] This document details the scientific journey of Abediterol Napadisylate, the salt form used in its development.

Chemical and Physical Properties

This compound is the bis(5-[(1R)-2-[6-(2,2-difluoro-2-phenylethoxy)hexylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one) salt of naphthalene-1,5-disulfonic acid.

| Property | Value |

| Molecular Formula | (C25H30F2N2O4)2 . C10H8O6S2 |

| Molecular Weight | 1209.3 g/mol |

| CAS Registry Number | 1044516-17-7 |

| Development Codes | LAS100977, AZD0548 |

Mechanism of Action: β2-Adrenergic Receptor Signaling

Abediterol functions as a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor predominantly expressed on the smooth muscle cells of the airways.[4] Upon binding, Abediterol initiates a signaling cascade that leads to bronchodilation.

Signaling Pathway

The binding of Abediterol to the β2-adrenergic receptor induces a conformational change, leading to the activation of the stimulatory G-protein, Gs. The activated Gs alpha subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.

Figure 1: Abediterol's β2-Adrenergic Receptor Signaling Pathway.

Preclinical Development

Abediterol underwent a comprehensive preclinical evaluation to establish its pharmacological profile, efficacy, and safety before advancing to human trials.

In Vitro Pharmacology

Functional pharmacology studies were conducted to determine Abediterol's potency, selectivity, and duration of action.

Experimental Protocol: Isolated Human Bronchi Assay

-

Tissue Preparation: Human bronchial rings were obtained from surgical resections and dissected into rings.

-

Organ Bath Setup: The bronchial rings were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2.

-

Procedure: The tissues were pre-contracted with a spasmogen. Cumulative concentration-response curves for Abediterol and comparator β2-agonists were then generated to assess their relaxant effects.

-

Data Analysis: The potency (EC50) and intrinsic efficacy (Emax) were calculated from the concentration-response curves. The onset and duration of action were also determined.

Key Findings:

| Parameter | Abediterol | Formoterol | Indacaterol (B1671819) | Salmeterol |

| Potency (EC50) in isolated human bronchi | 1.9 ± 0.4 nM[3] | Not significantly different from Abediterol[3] | - | - |

| Onset of Action (t½ onset) | 7-10 min[3] | Not significantly different from Abediterol[3] | - | Slower than Abediterol[4] |

| Duration of Action (t½) | ~690 min[3] | - | Similar to Abediterol[3] | - |

| Intrinsic Efficacy (Emax) | Full agonist (91 ± 5% of isoprenaline)[3] | - | - | - |

In Vivo Pharmacology

In vivo studies in animal models were performed to confirm the bronchodilatory effects and safety of Abediterol.

Experimental Protocol: Acetylcholine-Induced Bronchoconstriction in Guinea Pigs

-

Animal Model: Male Hartley guinea pigs were used.[5]

-

Procedure: The animals were anesthetized, and a tracheotomy was performed to allow for mechanical ventilation.[5] Bronchoconstriction was induced by an intravenous challenge with acetylcholine (B1216132).[5] Nebulized Abediterol or a comparator was administered prior to the acetylcholine challenge to assess its bronchoprotective effects.

-

Measurements: Total lung resistance and dynamic compliance were measured to quantify the degree of bronchoconstriction.[5]

-

Data Analysis: The dose-dependent inhibition of acetylcholine-induced bronchoconstriction was determined, and the duration of action was assessed over time.

Key Findings:

| Parameter | Abediterol | Salmeterol | Formoterol | Indacaterol |

| Duration of Bronchoprotective Action (t½) in Guinea Pigs | 36 h[3] | 6 h[3] | 4 h[3] | Similar to Abediterol (up to 48h)[3] |

In anesthetized dogs, Abediterol demonstrated a greater safety margin (ratio of the dose increasing heart rate by 5% to the dose inhibiting bronchospasm by 50%) compared to salmeterol, formoterol, and indacaterol.[3]

Preclinical Development Workflow

The preclinical development of Abediterol followed a logical progression from in vitro characterization to in vivo efficacy and safety studies.

Figure 2: Preclinical Development Workflow for Abediterol.

Clinical Development

Abediterol progressed into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase I Clinical Trials

The initial clinical studies in healthy volunteers focused on the safety and tolerability of single ascending doses of Abediterol.

Key Findings:

-

A Phase I study in 48 healthy men evaluated single inhaled doses of 5, 10, 25, or 50 micrograms of Abediterol or placebo.[2]

-

The most frequent adverse events were palpitations, tremor, nausea, and asthenia, which were mostly mild in intensity.[2]

-

Dose-dependent increases in heart rate and QTcF were observed at doses ≥5μg, and changes in serum glucose and potassium were seen at doses of ≥25μg.[4]

Phase II Clinical Trials

Phase II studies were designed to assess the efficacy and safety of Abediterol in patients with asthma and COPD.

5.2.1. Abediterol in Patients with COPD (NCT01425814)

This Phase IIa, randomized, double-blind, crossover study investigated single doses of Abediterol (0.625, 2.5, 5, and 10 μg), placebo, and indacaterol 150 μg in 70 patients with moderate to severe COPD.[6][7]

Efficacy Results:

| Dose | Change from Baseline in Trough FEV1 (L) vs. Placebo | Change from Baseline in Trough FEV1 (L) vs. Indacaterol 150 µg |

| Abediterol 0.625 µg | 0.102 (p < 0.0001)[6][7] | Not significant |

| Abediterol 2.5 µg | 0.203 (p < 0.0001)[6][7] | 0.092 (p < 0.0001)[6][7] |

| Abediterol 5 µg | 0.233 (p < 0.0001)[6][7] | 0.122 (p < 0.0001)[6][7] |

| Abediterol 10 µg | 0.259 (p < 0.0001)[6][7] | 0.148 (p < 0.0001)[6][7] |

Pharmacokinetic Profile:

Abediterol exhibited low systemic exposure with plasma levels in the pg/mL range.[4]

| Parameter | Abediterol 0.625 µg | Abediterol 2.5 µg | Abediterol 5 µg | Abediterol 10 µg |

| Cmax (pg/mL) | 0.374 | 1.230 | 2.24 | 5.10 |

| Tmax (h) | 0.50 | 0.50 | 0.45 | 0.50 |

| AUC0-t (pg.h/mL) | 2.29 | 7.84 | 13.3 | 28.0 |

5.2.2. Abediterol in Patients with Asthma

A Phase II, randomized, 7-day, crossover study assessed the efficacy and safety of once-daily Abediterol (2.5, 5, and 10 μg) versus placebo in 28 male patients with stable, persistent asthma.[8][9]

Efficacy Results:

| Dose | Change from Baseline in Trough FEV1 (mL) vs. Placebo on Day 7 | Change from Baseline in Peak FEV1 (mL) vs. Placebo on Day 7 |

| Abediterol 2.5 µg | 334 (p < 0.01)[8][9] | 364 (p < 0.001)[8][9] |

| Abediterol 5 µg | 365 (p < 0.01)[8][9] | 403 (p < 0.001)[8][9] |

| Abediterol 10 µg | 294 (p < 0.01)[8][9] | 375 (p < 0.01)[8][9] |

Significant improvements in FEV1 were observed from 5 minutes post-dose on day 1 and were sustained for up to 36 hours on day 7.[9]

Clinical Development Workflow

The clinical development of Abediterol followed a standard progression through Phase I and II studies.

Figure 3: Clinical Development Workflow for Abediterol.

Discontinuation of Development

Despite promising results in Phase II clinical trials, the development of Abediterol was discontinued.

Conclusion

This compound demonstrated a promising preclinical and clinical profile as a once-daily inhaled LABA for the treatment of COPD and asthma. Its rapid onset of action, sustained bronchodilation, and acceptable safety profile in early-phase trials highlighted its potential as a valuable therapeutic option. The comprehensive data gathered throughout its development provide a valuable case study for researchers and professionals in the field of respiratory drug discovery and development, illustrating the rigorous pathway from initial concept to clinical evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. copdnewstoday.com [copdnewstoday.com]

- 3. Pharmacological characterization of abediterol, a novel inhaled β(2)-adrenoceptor agonist with long duration of action and a favorable safety profile in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Abediterol (AZD0548) [openinnovation.astrazeneca.com]

- 5. benchchem.com [benchchem.com]

- 6. Abediterol, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Abediterol, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy, safety, and tolerability of once-daily abediterol in patients with stable, persistent asthma: a Phase II, randomized, 7-day, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy, safety, and tolerability of once‐daily abediterol in patients with stable, persistent asthma: a Phase II, randomized, 7‐day, crossover study - PMC [pmc.ncbi.nlm.nih.gov]

Abediterol Napadisylate: A Technical Overview for the Asthma Therapeutic Landscape

For Researchers, Scientists, and Drug Development Professionals

Discontinuation of Development: It is important to note that the development of Abediterol was discontinued (B1498344) in 2021.[1] This document serves as a comprehensive technical summary of the compound's preclinical and clinical data generated during its investigation as a potential once-daily treatment for asthma.

Executive Summary

Abediterol Napadisylate (formerly LAS100977 and AZD-0548) is a potent and selective ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) that was under development for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Characterized by a rapid onset and a sustained duration of action of over 24 hours, Abediterol was positioned as a once-daily inhaled therapy.[2] Preclinical studies demonstrated its high potency and selectivity for the β2-adrenoceptor, with a favorable safety profile in animal models.[3] Phase I and II clinical trials in patients with asthma and COPD showed statistically and clinically significant improvements in lung function.[4][5] This guide provides an in-depth review of the mechanism of action, preclinical and clinical data, and the experimental protocols utilized in the evaluation of this compound.

Mechanism of Action: β2-Adrenoceptor Agonism

Abediterol functions as a full agonist at the human β2-adrenoceptor.[3] Its therapeutic effect in asthma is mediated through the relaxation of airway smooth muscle. The binding of Abediterol to the β2-adrenoceptor on bronchial smooth muscle cells initiates a signaling cascade that leads to bronchodilation.

Signaling Pathway

The activation of the β2-adrenoceptor by Abediterol stimulates the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, leading to bronchodilation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Preclinical Pharmacology

| Parameter | Species/System | Value | Comparator(s) | Reference |

| β2-Adrenoceptor Affinity | Human (recombinant) | Subnanomolar | Higher than formoterol (B127741) and indacaterol (B1671819) | [3] |

| Functional Potency (EC50) | Isolated Human Bronchi | 1.9 ± 0.4 nM | Not significantly different from formoterol | [3] |

| Onset of Action (t1/2 onset) | Isolated Human Bronchi | 7-10 min | More rapid than salmeterol (B1361061) | [2][3] |

| Duration of Action (t1/2) | Isolated Human Bronchi | ~690 min | Similar to indacaterol | [3] |

| Bronchoprotective Half-life | Guinea Pig (in vivo) | 36 h | Longer than salmeterol (6 h) and formoterol (4 h) | [3] |

| Cardiovascular Safety Margin | Dog (in vivo) | 5.6 | Greater than salmeterol (3.3), formoterol (2.2), and indacaterol (0.3) | [3] |

Clinical Pharmacodynamics (Asthma Patients)

| Parameter | Dose | Improvement vs. Placebo | Onset of Action | Duration of Action | Reference |

| Trough FEV1 | 0.05µg to 25µg (single doses) | Statistically significant increases from baseline | 5-15 minutes post-dose | Sustained for at least 24 hours | [2] |

| Maximal FEV1 | 0.05µg to 25µg (single doses) | Generally observed at 3-4 hours post-dose | - | - | [2] |

Clinical Pharmacokinetics

| Parameter | Value | Notes | Reference |

| Systemic Exposure | Very low (pg/ml or sub-pg/ml plasma levels) | After oral inhalation | [2] |

| Pharmacokinetics | Linear | - | [2] |

| Plasma Protein Binding | 87.1% (human) | Relatively high | [2] |

| Metabolism | Primarily via CYP3A4 (99% of oxidative metabolism) | In vitro data | [2] |

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This assay determines the affinity of Abediterol for the β2-adrenoceptor.

Methodology:

-

Membrane Preparation: Membranes from cells overexpressing the human β2-adrenoceptor are prepared.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., ³H-CGP12177) and varying concentrations of unlabeled Abediterol.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of Abediterol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

References

- 1. Abediterol - Wikipedia [en.wikipedia.org]

- 2. Abediterol (AZD0548) [openinnovation.astrazeneca.com]

- 3. Pharmacological characterization of abediterol, a novel inhaled β(2)-adrenoceptor agonist with long duration of action and a favorable safety profile in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Abediterol, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Abediterol, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Investigation of Abediterol Napadisylate for Chronic Obstructive Pulmonary Disease (COPD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abediterol (B1664762) Napadisylate (formerly LAS100977 and AZD0548) is a novel, inhaled, once-daily, ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) that was under investigation for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] As a potent and selective bronchodilator, abediterol demonstrated a rapid onset and a sustained duration of action in preclinical and clinical studies.[3][4] This technical guide provides a comprehensive overview of the initial investigational phases of abediterol for COPD, focusing on its pharmacological characterization and early clinical evaluation. The information is compiled from published preclinical studies and Phase I and IIa clinical trial data.

Core Pharmacological Profile

Abediterol is a potent and selective agonist for the human β2-adrenoceptor.[4] Its mechanism of action involves the stimulation of intracellular adenylyl cyclase, leading to an increase in cyclic-3',5'-adenosine monophosphate (cAMP) levels. This increase in cAMP results in the relaxation of airway smooth muscle, leading to bronchodilation.[3]

Preclinical Pharmacodynamics

Initial preclinical evaluations of abediterol established its high affinity and selectivity for the β2-adrenoceptor, comparing favorably with other long-acting β2-agonists such as formoterol (B127741), salmeterol (B1361061), and indacaterol.[4] Functional pharmacology studies in isolated human bronchial rings demonstrated that abediterol is a full agonist with a rapid onset of action, which is more rapid than that of salmeterol.[3][4] In vivo animal models further confirmed its long duration of action, supporting the potential for once-daily dosing in humans.[4]

Table 1: Preclinical Pharmacodynamic Profile of Abediterol

| Parameter | Species/System | Result | Comparator(s) | Reference |

| β2-Adrenoceptor Affinity | Human (recombinant) | Subnanomolar | - | [4] |

| β2/β1 Selectivity | Guinea Pig (isolated tissues) | Higher than formoterol and indacaterol | Formoterol, Indacaterol | [4] |

| Agonist Activity | Human β2-Adrenoceptor | Full agonist (Emax = 91 ± 5% of isoprenaline) | Isoprenaline | [4] |

| Potency (EC50) | Isolated Human Bronchi | 1.9 ± 0.4 nM | Similar to formoterol | [4] |

| Onset of Action (t½ onset) | Isolated Human Bronchi | 7-10 min | Faster than salmeterol | [3][4] |

| Duration of Action (t½) | Isolated Human Bronchi | ~690 min | Similar to indacaterol | [4] |

| In vivo Duration of Action (t½) | Guinea Pig (bronchoconstriction model) | 36 h | Longer than salmeterol (6 h) and formoterol (4 h) | [4] |

Pharmacokinetics

Following oral inhalation, abediterol exhibits very low systemic exposure, with plasma concentrations in the picogram per milliliter (pg/mL) or sub-pg/mL range.[3] It is characterized by high plasma protein binding of approximately 87.1% in humans.[3] The primary route of metabolism is through the cytochrome P450 system, with the CYP3A4 isoform responsible for about 99% of the oxidative metabolism.[3]

Key Experimental Protocols

Radioligand Binding Assay for β2-Adrenoceptor Affinity

Objective: To determine the affinity of abediterol for the human β2-adrenoceptor.

Methodology:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells overexpressing the human β2-adrenoceptor.

-

Radioligand: [³H]-dihydroalprenolol ([³H]-DHA) was likely used as the radiolabeled antagonist, a common choice for β-adrenoceptor binding assays.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like MgCl₂.

-

Procedure:

-

Cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of abediterol (competitor).

-

The incubation was carried out at a controlled temperature (e.g., 25°C) for a specific duration to reach equilibrium.

-

The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters were washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters was quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of abediterol that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) was then calculated using the Cheng-Prusoff equation.

Functional Assay in Isolated Human Bronchi

Objective: To assess the potency, efficacy, and onset of action of abediterol in a physiologically relevant tissue.

Methodology:

-

Tissue Source: Human bronchial rings obtained from lung resection surgery.

-

Organ Bath Setup: Bronchial rings were mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Procedure:

-

The tissues were allowed to equilibrate under a resting tension.

-

A contractile agent (e.g., carbachol (B1668302) or histamine) was added to induce a stable contraction.

-

Cumulative concentration-response curves to abediterol were generated by adding increasing concentrations of the compound to the organ bath.

-

The relaxation of the pre-contracted tissue was measured isometrically.

-

For onset of action, the time to reach 50% of the maximal relaxation was determined.

-

-

Data Analysis: The potency (EC50) and maximal effect (Emax) were calculated from the concentration-response curves.

In Vivo Bronchoprotection Assay in Guinea Pigs

Objective: To evaluate the potency and duration of action of abediterol in an animal model of bronchoconstriction.

Methodology:

-

Animal Model: Male Dunkin-Hartley guinea pigs.

-

Procedure:

-

Animals were anesthetized and instrumented for the measurement of airway resistance.

-

A bronchoconstrictor agent, such as acetylcholine (B1216132) or histamine, was administered to induce bronchospasm.

-

Abediterol was administered via nebulization at various doses prior to the bronchoconstrictor challenge.

-

The ability of abediterol to inhibit the bronchoconstrictor response was measured over time to determine the duration of action.

-

-

Data Analysis: The dose of abediterol required to produce a 50% inhibition of the bronchoconstrictor response (ED50) was calculated. The time course of the bronchoprotective effect was analyzed to determine the duration of action.

Clinical Investigation in COPD

Abediterol has undergone Phase I and IIa clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with COPD.[2][5]

Phase IIa Clinical Trial (NCT01425814)

This was a randomized, double-blind, placebo- and active-controlled, crossover study designed to assess the bronchodilatory effect, safety, and tolerability of single inhaled doses of abediterol in patients with moderate to severe COPD.[5]

Table 2: Key Design Elements of the NCT01425814 Trial

| Parameter | Description |

| Study Design | Randomized, double-blind, crossover |

| Patient Population | 70 patients with moderate to severe COPD |

| Treatment Arms | Abediterol (0.625, 2.5, 5, and 10 µg), Indacaterol (150 µg), Placebo |

| Primary Endpoint | Change from baseline in trough Forced Expiratory Volume in 1 second (FEV1) |

| Secondary Endpoints | Peak FEV1, FEV1 over 36 hours, safety, and tolerability |

Clinical Efficacy

In the Phase IIa trial, all doses of abediterol demonstrated statistically significant and clinically meaningful improvements in bronchodilation compared to placebo.[5][6] Notably, the higher doses of abediterol (2.5, 5, and 10 µg) also showed significant improvements in trough FEV1 compared to the active comparator, indacaterol.[5][6] The bronchodilatory effect of abediterol was rapid in onset, with significant improvements in FEV1 observed as early as 15 minutes post-dose, and was sustained for at least 36 hours.[3][5]

Table 3: Change from Baseline in Trough FEV1 (Liters) in the NCT01425814 Trial

| Treatment | Mean Change from Baseline (L) | p-value vs. Placebo | p-value vs. Indacaterol |

| Abediterol 0.625 µg | 0.102 | < 0.0001 | Not significant |

| Abediterol 2.5 µg | 0.203 | < 0.0001 | < 0.0001 |

| Abediterol 5 µg | 0.233 | < 0.0001 | < 0.0001 |

| Abediterol 10 µg | 0.259 | < 0.0001 | < 0.0001 |

| Indacaterol 150 µg | 0.111 | < 0.0001 | - |

| Placebo | - | - | - |

| Data adapted from Beier et al., 2016[5][6] |

Safety and Tolerability

Single doses of abediterol up to 10 µg were generally safe and well-tolerated in patients with COPD.[5] The incidence of treatment-emergent adverse events was similar across all treatment groups, including placebo.[5] Adverse events typical of β2-adrenoceptor stimulation, such as tremor and palpitations, were observed, particularly at higher doses.[3] Dose-dependent increases in heart rate and QTcF interval have been noted at doses of 5 µg and higher.[3]

Visualizations

Caption: Abediterol's signaling pathway leading to bronchodilation.

References

- 1. Pharmacological characterization of abediterol, a novel inhaled β(2)-adrenoceptor agonist with long duration of action and a favorable safety profile in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Abediterol, a novel long-acting β2-agonist: bronchodilation, safety, tolerability and pharmacokinetic results from a single-dose, dose-ranging, active-comparator study in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Abediterol (AZD0548) [openinnovation.astrazeneca.com]

- 4. researchgate.net [researchgate.net]

- 5. A model of irritant-induced bronchoconstriction in the spontaneously breathing guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols for the In Vitro Assay Development of Abediterol Napadisylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abediterol is a potent and selective, long-acting β2-adrenoceptor agonist (LABA) that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its mechanism of action is centered on the stimulation of β2-adrenergic receptors, leading to bronchodilation.[2] Characterizing the in vitro pharmacology of Abediterol is crucial for understanding its therapeutic potential and selectivity.

These application notes provide detailed protocols for two key in vitro assays essential for the development and characterization of Abediterol Napadisylate: a radioligand receptor binding assay to determine its affinity and selectivity for β1 and β2 adrenergic receptors, and a cAMP accumulation assay to measure its functional potency in a cellular context.

Signaling Pathway

Abediterol, as a β2-adrenoceptor agonist, activates a well-defined signaling cascade. The binding of Abediterol to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a conformational change that leads to the activation of the associated heterotrimeric Gs protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.

Caption: β2-Adrenergic Receptor Signaling Pathway

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Species | Assay Type | Ki (nM) | Reference |

| Abediterol | β2-Adrenergic | Human | Competition | Subnanomolar | [2] |

| Abediterol | β1-Adrenergic | Human | Competition | - | - |

Note: Specific Ki values from competitive binding assays were not publicly available in the searched literature. The available data indicates "subnanomolar affinity" for the human β2-adrenoceptor.

Table 2: Functional Potency - cAMP Accumulation

| Compound | Cell Line/Tissue | Parameter | Value | Reference |

| Abediterol | Isolated Human Bronchi | EC50 | 1.9 ± 0.4 nM | [2] |

| Abediterol | CHO-K1 cells expressing human β2-receptor | EC50 | - | - |

Note: A specific EC50 value for cAMP accumulation in a recombinant cell line was not found in the searched literature. The provided value is from ex vivo human tissue.

Table 3: Kinetic Parameters at the Human β2-Adrenergic Receptor

| Compound | kon (M-1min-1) | Residence Time (min) | Reference |

| Abediterol | 1.4 x 107 ± 1.8 x 106 | 91.3 ± 13.3 (direct) / 185.5 ± 7.5 (indirect) | [1][3] |

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for β1 and β2-Adrenergic Receptors

This protocol describes a method to determine the binding affinity (Ki) of Abediterol for human β1 and β2-adrenergic receptors expressed in Chinese Hamster Ovary (CHO) cell membranes. The assay is based on the competition between unlabeled Abediterol and a radiolabeled ligand for binding to the receptors.

Experimental Workflow:

Caption: Radioligand Binding Assay Workflow

Materials:

-

CHO cell membranes expressing human β1 or β2-adrenergic receptors

-

This compound

-

[3H]-CGP12177 (radioligand)

-

Propranolol (B1214883) (for non-specific binding determination)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (GF/C)

-

Scintillation fluid

-

Liquid scintillation counter

-

Cell harvester

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10-12 M to 10-5 M.

-

Assay Setup: In a 96-well microplate, add the following components in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]-CGP12177 (at a final concentration close to its Kd), and 150 µL of cell membrane suspension.

-

Non-specific Binding: 50 µL of propranolol (at a final concentration of 10 µM), 50 µL of [3H]-CGP12177, and 150 µL of cell membrane suspension.

-

Competition: 50 µL of each Abediterol dilution, 50 µL of [3H]-CGP12177, and 150 µL of cell membrane suspension.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[4]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[4]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Abediterol concentration.

-

Determine the IC50 value (the concentration of Abediterol that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

-

Protocol 2: HTRF cAMP Accumulation Assay

This protocol describes a method to determine the functional potency (EC50) of Abediterol in stimulating cAMP production in CHO-K1 cells stably expressing the human β2-adrenergic receptor, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Experimental Workflow:

References

- 1. Abediterol (LAS100977), an inhaled long-acting β2-adrenoceptor agonist, has a fast association rate and long residence time at receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of abediterol, a novel inhaled β(2)-adrenoceptor agonist with long duration of action and a favorable safety profile in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. giffordbioscience.com [giffordbioscience.com]

Application Note and Protocol: Radioligand Binding Assay for Abediterol Napadisylate at the Human Beta-2 Adrenergic Receptor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abediterol (B1664762) is a novel, long-acting beta-2 adrenergic agonist (LABA) that has been investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4] Its therapeutic effect is mediated by its high affinity and selectivity for the beta-2 adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR).[5][6] Activation of the β2AR by an agonist like abediterol initiates a signaling cascade through the stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent smooth muscle relaxation in the airways.[7] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of Abediterol Napadisylate for the human β2AR.

Signaling Pathway of the Beta-2 Adrenergic Receptor

References

- 1. Pharmacological characterization of abediterol, a novel inhaled β(2)-adrenoceptor agonist with long duration of action and a favorable safety profile in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Abediterol - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Abediterol | C25H30F2N2O4 | CID 11962616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 6. Abediterol (AZD0548) [openinnovation.astrazeneca.com]

- 7. Beta-2 Adrenergic Receptor Cell Line – Cells Online [cells-online.com]

Application Note: Functional Characterization of Abediterol Napadisylate using a cAMP Accumulation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abediterol Napadisylate is a novel, inhaled long-acting beta-2 adrenergic receptor (β2AR) agonist (LABA) that has been investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is mediated through the activation of β2ARs, which are predominantly expressed in the smooth muscle of the airways. The activation of these Gs protein-coupled receptors stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (camp). This elevation in cAMP levels ultimately results in bronchodilation.[2] Therefore, a cAMP accumulation assay is a critical in vitro method for characterizing the functional activity, potency, and efficacy of β2AR agonists like Abediterol.

This application note provides a detailed protocol for determining the functional activity of this compound by measuring cAMP accumulation in a cell-based assay. The protocol is designed for use in drug discovery and development settings to assess the pharmacological properties of new chemical entities targeting the β2AR.

Signaling Pathway

Abediterol, as a β2AR agonist, binds to the receptor, inducing a conformational change that facilitates the coupling and activation of the heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to smooth muscle relaxation and bronchodilation.

Data Presentation

The functional activity of this compound is quantified by its potency (EC50) and efficacy (Emax) in stimulating cAMP production. The following table summarizes the pharmacological parameters of Abediterol in comparison to the well-characterized, non-selective β-agonist, Isoproterenol.

| Compound | Agonist Type | Potency (EC50) | Efficacy (Emax) | Cell System/Tissue |

| This compound | Full β2AR Agonist | 1.9 ± 0.4 nM | 91 ± 5% of Isoproterenol | Isolated Human Bronchi |

| Isoproterenol | Non-selective β-Agonist | Reference | 100% (Reference) | Isolated Human Bronchi |

Table 1: Functional Activity of this compound. Data sourced from preclinical studies.[1]

Experimental Protocols

This section provides a detailed methodology for a cell-based cAMP accumulation assay to determine the dose-response curve and pharmacological parameters of this compound. A homogenous time-resolved fluorescence (HTRF) based competitive immunoassay is described here, which is a common and robust method for cAMP quantification.

Materials and Reagents

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β2 adrenergic receptor (or other suitable cell lines like HEK293).

-

Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

This compound: Stock solution prepared in a suitable solvent (e.g., DMSO).

-

Isoproterenol: Reference agonist, stock solution prepared in water or a suitable buffer.

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) containing 0.1% Bovine Serum Albumin (BSA).

-

cAMP Assay Kit: A commercial HTRF-based cAMP assay kit (e.g., from Cisbio, PerkinElmer). These kits typically include a cAMP standard, a europium cryptate-labeled anti-cAMP antibody, and a d2-labeled cAMP analog.

-

Lysis Buffer: Provided with the cAMP assay kit.

-

Plate: 384-well, low-volume, white microplates suitable for fluorescence readings.

-

Plate Reader: An HTRF-compatible plate reader.

Experimental Workflow

Step-by-Step Protocol

-

Cell Culture and Plating:

-

Culture CHO-K1 cells stably expressing the human β2AR in the recommended growth medium until they reach 80-90% confluency.

-

On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution.

-

Wash the cells with assay buffer and resuspend them in assay buffer containing a pre-determined optimal concentration of IBMX (e.g., 500 µM).

-

Determine the cell density and adjust to the optimal concentration for the assay (e.g., 2,000-5,000 cells per well).

-

-

Compound Preparation:

-

Prepare a stock solution of this compound and Isoproterenol in 100% DMSO.

-

Perform a serial dilution of the compounds in assay buffer to generate a range of concentrations for the dose-response curve. It is recommended to prepare these at a higher concentration (e.g., 4x the final desired concentration).

-

-

Assay Procedure:

-

Dispense the cell suspension into the wells of a 384-well plate.

-